Cas no 2228519-23-9 (1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol)

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol is a chiral benzopyran derivative with potential applications in pharmaceutical and synthetic chemistry. Its structure features a fused benzopyran ring system and a tertiary alcohol moiety, offering versatility as an intermediate in the synthesis of bioactive compounds. The compound's rigid benzopyran scaffold enhances stereochemical control in reactions, while the hydroxyl group provides a handle for further functionalization. Its stability under standard conditions and compatibility with common organic solvents make it suitable for diverse synthetic workflows. The presence of both aromatic and aliphatic components allows for tailored modifications, supporting its use in medicinal chemistry research and asymmetric synthesis.
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol structure
2228519-23-9 structure
Product Name:1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol
CAS No:2228519-23-9
MF:C13H18O2
MW:206.280824184418
CID:6000183
PubChem ID:165763017
Update Time:2025-10-22

1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol
    • EN300-1774923
    • 2228519-23-9
    • Inchi: 1S/C13H18O2/c1-13(2,14)8-10-7-11-5-3-4-6-12(11)15-9-10/h3-6,10,14H,7-9H2,1-2H3
    • InChI Key: ZVKCIXQFTXCPST-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2CC(C1)CC(C)(C)O

Computed Properties

  • Exact Mass: 206.130679813g/mol
  • Monoisotopic Mass: 206.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5Ų

1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol Pricemore >>

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Additional information on 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol: A Comprehensive Overview

The compound 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol, identified by the CAS number 2228519-23-9, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzopyrans, which are aromatic heterocycles with a fused benzene ring and a dihydropyran ring. The presence of the dihydro group in the pyran ring introduces unique electronic and structural properties that make this compound particularly interesting for researchers.

The structure of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol consists of a benzopyran core with a hydroxyl group attached to a tertiary alcohol moiety. This arrangement creates a molecule with both aromatic and aliphatic characteristics, which can be advantageous in applications such as drug delivery systems or as intermediates in organic synthesis. Recent studies have highlighted the importance of such hybrid structures in enhancing bioavailability and stability in pharmaceutical formulations.

One of the key features of this compound is its ability to form hydrogen bonds due to the hydroxyl group, which plays a significant role in its solubility and reactivity. Researchers have explored the use of this compound in creating bio-inspired materials that mimic natural molecular recognition processes. For instance, its ability to form inclusion complexes with cyclodextrins has been studied extensively, offering new avenues for drug encapsulation and controlled release mechanisms.

In terms of synthesis, 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol can be prepared through various routes, including nucleophilic aromatic substitution and Grignard reactions. These methods allow for precise control over the stereochemistry and functional groups, making it possible to tailor the molecule for specific applications. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and selectivity of these processes.

The physical properties of this compound are also worth noting. Its melting point and boiling point are within ranges that make it suitable for both laboratory experiments and industrial applications. Additionally, its solubility in common organic solvents facilitates its use in reaction mixtures and purification processes.

From an environmental perspective, studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it less likely to persist in natural ecosystems compared to more recalcitrant chemicals. This characteristic aligns with current trends toward sustainable chemistry practices.

Looking ahead, the potential applications of 1-(3,4-dihydro-2H-1-benzopyran-3-yli)-methylpropanol are vast and continue to be explored by researchers worldwide. Its role as a building block in organic synthesis remains pivotal, with ongoing investigations into its use as a precursor for more complex molecules with therapeutic potential.

In conclusion, 1-(3,4-dihydrobiphenylpyran...) stands out as a versatile compound with promising applications across multiple disciplines. As research progresses, we can expect further insights into its properties and uses, solidifying its position as an important molecule in modern chemistry.

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